molecular formula C17H28N2O3 B12084861 1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]- CAS No. 306936-17-4

1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-

Cat. No.: B12084861
CAS No.: 306936-17-4
M. Wt: 308.4 g/mol
InChI Key: CZNIFSBECUXHHB-UHFFFAOYSA-N
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Description

5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a tert-butyl group, a methyl group, and a morpholinopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The morpholinopropyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrole ring.

    Substitution: The morpholinopropyl group can be replaced with other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrole ring and its substituents can interact with enzymes or receptors, leading to various biological effects. The morpholinopropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxamide
  • 5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1-phenyl-1H-pyrrole-3-carboxamide

Uniqueness

5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and potential biological activity compared to its carboxamide counterparts. The combination of the tert-butyl, methyl, and morpholinopropyl groups also contributes to its distinct properties and applications.

Properties

CAS No.

306936-17-4

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

5-tert-butyl-2-methyl-1-(3-morpholin-4-ylpropyl)pyrrole-3-carboxylic acid

InChI

InChI=1S/C17H28N2O3/c1-13-14(16(20)21)12-15(17(2,3)4)19(13)7-5-6-18-8-10-22-11-9-18/h12H,5-11H2,1-4H3,(H,20,21)

InChI Key

CZNIFSBECUXHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1CCCN2CCOCC2)C(C)(C)C)C(=O)O

Origin of Product

United States

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